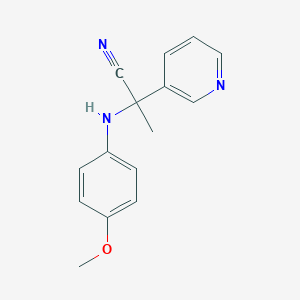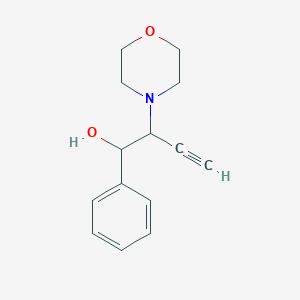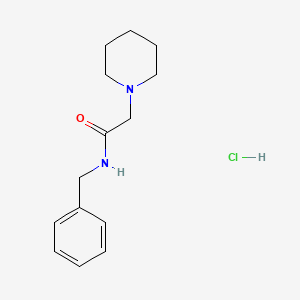
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile is an organic compound that features both aromatic and nitrile functional groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile typically involves the reaction of 4-methoxyaniline with a pyridine derivative under specific conditions. Common synthetic routes may include:
Nucleophilic Substitution: Reacting 4-methoxyaniline with a halogenated pyridine derivative in the presence of a base.
Condensation Reactions: Using condensation reactions to form the nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine.
科学的研究の応用
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The nitrile group might play a role in binding to active sites, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenylamino)-2-(pyridin-2-yl)propanenitrile: Similar structure but with the pyridine ring in a different position.
2-(4-Methoxyphenylamino)-2-(pyridin-4-yl)propanenitrile: Another positional isomer.
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)butanenitrile: Similar but with an extended carbon chain.
Uniqueness
The specific positioning of the methoxy and pyridine groups in 2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile may confer unique properties in terms of reactivity and biological activity compared to its isomers.
特性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
2-(4-methoxyanilino)-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C15H15N3O/c1-15(11-16,12-4-3-9-17-10-12)18-13-5-7-14(19-2)8-6-13/h3-10,18H,1-2H3 |
InChIキー |
TWQJOAHEAVKIFO-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)(C1=CN=CC=C1)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)


![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)

![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)






